15(R),19(R)-hydroxy Prostaglandin F2alpha
Overview
Description
“15®,19®-hydroxy Prostaglandin F2alpha” is the C-15 epimer of the naturally occurring mammalian autacoid PGF2α . It only has 25% of the potency of PGF2α in hamster antifertility studies, which might be due to reduced affinity for FP receptors .
Synthesis Analysis
The synthesis of prostaglandin PGF2α is achieved through a stereocontrolled organocatalytic process . The key step is an aldol cascade reaction of succinaldehyde using proline organocatalysis to create a bicyclic enal in one step and an enantiomeric excess of 98% . This intermediate bicyclic enal is fully primed with the appropriate functionality for attachment of the remaining groups .Molecular Structure Analysis
The molecular structure of “15®,19®-hydroxy Prostaglandin F2alpha” was revealed through cryo-EM structures of the FP receptor bound to carboprost and latanoprost-FA . The structures reveal the molecular mechanism of FP receptor selectivity for both endogenous prostaglandins and clinical drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of prostaglandin PGF2α are quite complex . The key step is an aldol cascade reaction of succinaldehyde using proline organocatalysis . This creates a bicyclic enal in one step and an enantiomeric excess of 98% .Physical and Chemical Properties Analysis
The molecular weight of “15®,19®-hydroxy Prostaglandin F2alpha” is 354.5 g/mol . It has a molecular formula of C20H34O5 .Scientific Research Applications
Metabolic Pathways and Enzyme Activity
- Prostaglandin F2alpha, which includes forms like 15(R),19(R)-hydroxy Prostaglandin F2alpha, undergoes metabolism in various animal tissues through specific enzymes. One such pathway involves its conversion to 15-keto-13,14-dihydroprostaglandin E2 in the adult rat kidney, facilitated by enzymes like prostaglandin 9-hydroxydehydrogenase, which has been well-characterized in terms of its activity, properties, and assay methods (Pace-Asciak, 1975).
- Another study on rabbit kidney further emphasized the role of enzymes like 15-hydroxydehydrogenase and 9-hydroxydehydrogenase in the metabolism of prostaglandin F2alpha, highlighting the enzyme's localization in renal cortex and its optimal activity at alkaline pH (Moore & Hoult, 1978).
Role in Biological Processes and Organ Development
- Prostaglandin F2alpha and its derivatives, including 15(R),19(R)-hydroxy forms, are involved in various biological processes. For instance, their metabolism in human gastric fundus mucosa involves multiple enzyme activities, indicating a rapid metabolism of these prostaglandins in human gastric mucosa (Peskar & Peskar, 1976).
- In the developing rat kidney, the activities of enzymes catabolizing prostaglandin F2alpha, like 15-hydroxydehydrogenase, show significant variation with the age of the animal, suggesting a relationship between prostaglandin catabolizing activities and nephrogenesis (Pace-Asciak, 1975).
Interaction with Receptors and Pheromonal Function
- Some studies have explored the interaction of prostaglandin analogues, including variants of prostaglandin F2alpha, with specific receptors. For example, the dissociation constants of certain prostaglandin analogues with prostaglandin F2 receptors were determined, correlating these values with their biological activities (Powell et al., 1975).
- Interestingly, compounds like 15(R)-PGF2alpha have been identified as functioning as sex pheromones in certain species, such as the Korean salamander Hynobius leechii, indicating a diverse range of biological roles for these molecules (Eom, Jung, & Park, 2009).
Mechanism of Action
- Emerging evidence suggests that FP receptor is also implicated in blood pressure regulation , atherosclerosis , and other inflammation-related disorders .
- In cardiovascular cells, PGF2α promotes the expression of genes such as c-fos , atrial natriuretic factor (ANF) , and alpha-skeletal actin . It induces cardiac myocyte hypertrophy and cardiac growth .
- However, it does not significantly affect myocyte proliferation in culture .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Future Directions
The FP receptor, which “15®,19®-hydroxy Prostaglandin F2alpha” binds to, has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders . The emerging role of FP in cardiovascular diseases is highlighted and potential therapeutic translation is discussed .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-19,21-24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14-,15-,16-,17-,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWZMPMLSDJDSU-ZYPCAQTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348118 | |
Record name | (5Z,9alpha,11alpha,13E,15R,19R)-9,11,15,19-Tetrahydroxyprosta-5,13-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224444-23-8 | |
Record name | (5Z,9alpha,11alpha,13E,15R,19R)-9,11,15,19-Tetrahydroxyprosta-5,13-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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